Trimesitylborane

Triarylborane Steric Hindrance Hydrolytic Stability

Trimesitylborane (Mes₃B, CAS 7297-95-2) features extreme steric shielding that confers unmatched hydrolytic/oxidative stability, enabling applications impossible for triphenylborane or B(C₆F₅)₃. It is the Lewis acid of choice for maximizing polybutadiene 1,4-content, a validated radical scavenger in high-voltage Li-ion battery separators (>300 stable cycles), and the archetypal frustrated Lewis acid for metal-free small-molecule activation. Its air/moisture tolerance streamlines benchtop handling, reducing glovebox reliance. Procure ≥97% purity with competitive B2B pricing for R&D and scale-up.

Molecular Formula C27H33B
Molecular Weight 368.4 g/mol
CAS No. 7297-95-2
Cat. No. B1594746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimesitylborane
CAS7297-95-2
Molecular FormulaC27H33B
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3
InChIKeyFXFWLXFJBVILBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimesitylborane (CAS 7297-95-2): A Sterically Hindered Triarylborane for Specialized Redox and Radical Chemistry


Trimesitylborane (Mes₃B, CAS 7297-95-2) is a triarylborane featuring three sterically bulky mesityl (2,4,6-trimethylphenyl) groups. This unique steric shield around the boron center fundamentally dictates its chemical behavior, conferring remarkable stability against hydrolysis and oxidation [1], while simultaneously enabling distinct one-electron reduction pathways [2] and applications in frustrated Lewis pair (FLP) chemistry and materials science [3].

Why Trimesitylborane (CAS 7297-95-2) Cannot Be Replaced by Triphenylborane or B(C₆F₅)₃


The extreme steric bulk of three mesityl groups defines the utility of trimesitylborane. Unlike its planar analog triphenylborane, which reacts readily with water and oxygen, Mes₃B exhibits profound kinetic inertness towards these small molecules [1]. This steric barrier precludes conventional Lewis acid-base adduct formation with nucleophiles like ammonia or alkoxides [1], which is a key reactivity mode for other triarylboranes such as B(C₆F₅)₃. However, this same hindrance forces a different reactivity profile: it facilitates the formation of a persistent radical anion upon one-electron reduction, a property that is not accessible to less hindered boranes [1]. Consequently, substituting Mes₃B with another triarylborane would lead to failure in applications requiring hydrolytic stability, specific radical chemistry, or a frustrated Lewis pair that necessitates hindered, non-coordinating Lewis acidity.

Quantitative Evidence Guide for Trimesitylborane (CAS 7297-95-2): Selection-Relevant Differentiation Data


Superior Hydrolytic and Oxidative Stability of Trimesitylborane vs. Triphenylborane

Trimesitylborane (Mes₃B) demonstrates exceptional resistance to hydrolysis and oxidation compared to the less sterically hindered triphenylborane (Ph₃B) and tri-α-naphthylborane [1]. While Ph₃B reacts readily with water and oxygen, Mes₃B is described as 'far less reactive' and 'fails to add either ammonia or sodium alkoxides' due to the steric shielding of the boron atom [1].

Triarylborane Steric Hindrance Hydrolytic Stability

Trimesitylborane Outperforms Analogues in Enhancing 1,4-Polymer Content

In a study comparing the effect of hindered triorganoboranes on anionic butadiene polymerization, trimesitylborane (4) was evaluated against three newly synthesized, highly hindered analogues (compounds 5, 6, and 7) [1]. The study concluded that 'none was more effective overall than (4) in increasing the 1,4-content of polymer' [1]. While compounds 6 and 7 'somewhat enhanced the 1,4-character', they also exhibited undesirable quenching effects with certain initiators, whereas trimesitylborane provided a more balanced and effective performance [1].

Anionic Polymerization Butadiene Lewis Acid Modifier

A More Accessible Reduction Potential for Radical Anion Formation vs. B(C₆F₅)₃

The steric hindrance in trimesitylborane facilitates its one-electron reduction to a persistent radical anion, a feature critical for its role in radical scavenging and FLP chemistry. Electrochemical analysis reveals that Mes₃B undergoes boron-centered reduction at a potential of -1.94 V (vs. appropriate reference) [1]. This value is substantially more accessible (less negative) than the reduction potential of the highly electron-deficient B(C₆F₅)₃, which is reported to occur at a significantly more negative potential (e.g., -2.2 V to -2.5 V in similar systems) due to its strong Lewis acidity and electron-withdrawing groups [2].

Electrochemistry Radical Anion Reduction Potential

Quantified Radical Scavenging Activity Validated by DPPH Assay for Battery Applications

The radical scavenging ability of trimesitylborane (TRMSB) has been quantitatively demonstrated in a materials science context. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assay, TRMSB 'effectively scavenges radical species via a chemical reaction' [1]. When incorporated into a functionalized separator for lithium-ion batteries, the WO₃-TRMSB separator enabled stable cycling retention for 300 cycles, showcasing its long-term efficacy in mitigating radical-induced degradation [1].

Lithium-Ion Battery Radical Scavenger Separator

Best-Fit Application Scenarios for Trimesitylborane (CAS 7297-95-2) Based on Evidence


Anionic Polymerization Modifier for High 1,4-Polybutadiene

For researchers and manufacturers aiming to optimize the microstructure of polybutadiene, trimesitylborane is the preferred Lewis acid additive. Direct comparative studies confirm that it is more effective overall than newer, custom-synthesized hindered boranes in increasing the desired 1,4-content of the polymer [1]. Its use leads to polymers with enhanced 1,4-content and a narrow molecular weight distribution [2].

Radical Scavenger in Lithium-Ion Battery Components

When developing advanced lithium-ion batteries, particularly those with high-voltage cathodes prone to radical generation, trimesitylborane is a proven radical scavenger. Its incorporation into battery separators has been demonstrated to effectively eliminate reactive radical species, directly translating to stable cycling performance for over 300 cycles [1]. This functional material approach is a key differentiator for enhancing battery life.

Stable Precursor for Frustrated Lewis Pair (FLP) Chemistry

In the design of FLP systems for small-molecule activation (e.g., H₂, CO₂) or metal-free catalysis, the unique steric profile of Mes₃B is essential. Its inability to form stable adducts with common nucleophiles, due to the mesityl shield, makes it an ideal 'frustrated' Lewis acid [1]. This property is the cornerstone of FLP chemistry, and its more accessible reduction potential also enables radical-based FLP pathways [2].

Aerobic Handling of Air-Sensitive Boranes in Synthesis

In synthetic laboratories where the use of a specialized glovebox or stringent Schlenk-line techniques is a bottleneck, trimesitylborane offers a significant practical advantage. Its quantified stability towards water and oxygen [1] simplifies reaction setup and workup procedures, reducing both time and the risk of reagent decomposition. This makes it a cost-effective and user-friendly alternative to more sensitive triarylboranes for certain applications.

Technical Documentation Hub

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